Weak Inhibition of Dihydroorotase Confirms Minimal Off‑Target Activity in Pyrimidine Biosynthesis Assays
In an enzymatic assay using mouse Ehrlich ascites dihydroorotase, 2‑hydroxy‑5‑(morpholine‑4‑sulfonyl)‑benzoic acid exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. This extremely weak inhibition—essentially baseline activity—demonstrates that the compound does not interfere with dihydroorotase‑mediated pyrimidine biosynthesis, a common liability of certain sulfonamide‑based inhibitors [2]. For scientists developing selective enzyme inhibitors, this negative selectivity data is valuable: it confirms that the morpholinosulfonyl‑benzoic acid scaffold is not promiscuously binding to this essential metabolic enzyme.
| Evidence Dimension | IC₅₀ (nM) for inhibition of dihydroorotase |
|---|---|
| Target Compound Data | 1.00 × 10⁶ nM |
| Comparator Or Baseline | Potent dihydroorotase inhibitors (e.g., 5‑fluoroorotate) typically exhibit IC₅₀ values in the low micromolar to nanomolar range |
| Quantified Difference | ≥ 1000‑fold weaker inhibition |
| Conditions | Mouse Ehrlich ascites dihydroorotase, 10 µM compound, pH 7.37 |
Why This Matters
A very high IC₅₀ (1 mM) for dihydroorotase indicates minimal off‑target interaction, making the compound suitable for applications where pyrimidine biosynthesis must remain undisturbed.
- [1] BindingDB. Entry for 2‑hydroxy‑5‑(morpholine‑4‑sulfonyl)‑benzoic acid. http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp (accessed 2026-04-21). View Source
- [2] Christopherson, R. I.; Lyons, S. D.; Wilson, P. K. Inhibitors of de Novo Nucleotide Biosynthesis as Drugs. Acc. Chem. Res. 2002, 35, 961‑971. DOI: 10.1021/ar0000509. View Source
